Tert-butyl 6-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 6-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is a synthetic organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzoxazepine ring system, which is a seven-membered ring containing both oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted phenol with an appropriate amine in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The tert-butyl group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce new functional groups that enhance the compound’s biological activity .
Scientific Research Applications
Tert-butyl 6-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological pathways and processes.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 6-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
- Tert-butyl (4-bromobutyl)carbamate
Uniqueness
Tert-butyl 6-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is unique due to its specific substitution pattern and the presence of both hydroxyl and tert-butyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H19NO4 |
---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
tert-butyl 6-hydroxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-7-8-18-12-6-4-5-11(16)10(12)9-15/h4-6,16H,7-9H2,1-3H3 |
InChI Key |
ORYLNIRJXCUQRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=CC=CC(=C2C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.